In Vitro LAL Inhibitory Potency (IC50) – Direct Comparison with Lalistat 1 and Lalistat 2
In the same study using identical assay conditions, 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate (assigned as Compound 15 in Rosenbaum et al. 2010) exhibited an apparent IC50 of 492 nM against purified human LAL. This is 7.2-fold less potent than Lalistat 1 (Compound 13, IC50 = 68 nM) and 3.2-fold less potent than Lalistat 2 (Compound 12, IC50 = 152 nM), but 1.2-fold more potent than its closest C3-congener Compound 14 (morpholine at C4, morpholine at C3 carbamate, IC50 = 424 nM) [1].
| Evidence Dimension | Apparent IC50 for inhibition of purified human lysosomal acid lipase (phLAL) |
|---|---|
| Target Compound Data | IC50 = 492 nM (SEM ±69 nM) |
| Comparator Or Baseline | Lalistat 1 (Compound 13): IC50 = 68 nM; Lalistat 2 (Compound 12): IC50 = 152 nM; Compound 14: IC50 = 424 nM; Compound 17: IC50 = 189 nM |
| Quantified Difference | 7.2-fold less potent than Lalistat 1; 3.2-fold less potent than Lalistat 2; 1.2-fold more potent than Compound 14; 2.6-fold less potent than Compound 17 |
| Conditions | Purified human LAL (phLAL); 4-methylumbelliferyl oleate (4MUO) fluorescence assay; dose-response curves fitted to rectangular hyperbola (R²>0.95); data represent averages ± SEM of 3 independent experiments at 37°C |
Why This Matters
This compound's intermediate potency allows researchers to titrate LAL inhibition in a different dynamic range compared to the more potent Lalistat 1 and Lalistat 2, enabling dose-response studies where partial LAL inhibition rather than complete blockade is required.
- [1] Rosenbaum AI, Cosner CC, Mariani CJ, Maxfield FR, Wiest O, Helquist P. Thiadiazole carbamates: potent inhibitors of lysosomal acid lipase and potential Niemann-Pick type C disease therapeutics. J Med Chem. 2010 Jul 22;53(14):5281-9. Table 1. doi:10.1021/jm100499s View Source
